Methyl 4-amino-1-isopropyl-1h-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with isopropylamine under acidic conditions, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce various amines. Substitution reactions can introduce halogens or other functional groups onto the pyrrole ring.
Scientific Research Applications
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism by which Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction pathways and metabolic reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 4-amino-1-phenyl-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting how the compound interacts with other molecules and its overall stability.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,10H2,1-3H3 |
InChI Key |
XBFQBHGKHXYMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.